2-(4-Ethoxyphenyl)ethanol

Descripción

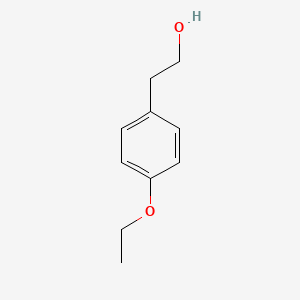

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMVSNTVPZWQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177078 | |

| Record name | p-Ethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22545-15-9 | |

| Record name | 4-Ethoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22545-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22545-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Ethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Insights

Development of New Polymeric Materials

There is currently limited publicly available research specifically detailing the use of 2-(4-Ethoxyphenyl)ethanol derivatives in the development of new polymeric materials. However, the presence of a reactive hydroxyl group and an aromatic ring provides opportunities for its incorporation into polymer backbones or as pendant groups. In principle, it could be used as a monomer or a chain modifier in the synthesis of polyesters, polyethers, or polyurethanes. The ethoxy group could also influence the final properties of the polymer, such as its solubility, thermal stability, and mechanical characteristics. Further research in this area could explore the potential of this compound-based polymers for specialized applications.

UV Stabilization Properties (for ethanol (B145695) derivatives)

There is no direct evidence in the available literature to suggest that derivatives of this compound are specifically used for UV stabilization. UV stabilizers are additives that protect materials from the degrading effects of ultraviolet radiation google.com. Common classes of organic UV absorbers include benzophenones and benzotriazoles google.comperformanceadditives.us. While this compound contains a chromophore (the ethoxybenzene group) that absorbs UV radiation, its efficacy and stability as a UV stabilizer would require dedicated research and development. The synthesis of novel UV absorbers is an active area of research, and it is conceivable that derivatives of this compound could be designed to possess enhanced UV-absorbing and photostabilizing properties for incorporation into polymers and coatings. However, at present, this remains a hypothetical application without direct supporting scientific literature.

Conclusion

2-(4-Ethoxyphenyl)ethanol is a versatile chemical compound with established applications as a key intermediate in the synthesis of agrochemicals and likely in the fragrance industry. Its chemical and physical properties are well-characterized, and plausible industrial-scale manufacturing processes can be inferred from related chemical syntheses. While its direct application in advanced materials is not well-documented, its chemical structure presents potential for the development of novel polymers and functional materials. Further research into the derivatives of this compound could unlock new applications in material science, including the possibility of creating new polymers with tailored properties or effective UV stabilizers.

Environmental Behavior and Transformation Pathways

Environmental Fate and Persistence

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. While specific studies on 2-(4-Ethoxyphenyl)ethanol are limited, the behavior of its core structural components—an aromatic ring, an ethanol (B145695) side chain, and an ether linkage—can provide insights into its likely environmental fate.

Degradation Pathways and Mechanisms

The degradation of organic compounds in the environment can occur through both biotic and abiotic pathways. For this compound, biodegradation is expected to be a primary mechanism of removal. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown. The ethanol side chain is generally susceptible to microbial oxidation.

Abiotic degradation processes such as hydrolysis and photolysis may also contribute to the transformation of this compound. The ether linkage could be subject to hydrolysis under certain environmental conditions, although this is generally a slow process for aryl ethers. Photodegradation, driven by sunlight, can also play a role in the breakdown of aromatic compounds.

Transport Potential

The transport of a chemical within and between environmental compartments (air, water, soil, and biota) is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Compounds with high water solubility tend to be mobile in aquatic systems, while those with high Kow values are more likely to adsorb to soil and sediment or bioaccumulate in organisms.

Ethanol, a related compound, is completely miscible in water and has a very low log Kow, indicating it is transient in flowing waterways. This suggests that the ethanol moiety of this compound would contribute to its water solubility and potential for transport in aquatic environments. However, the presence of the ethoxyphenyl group will increase its lipophilicity compared to ethanol alone, potentially leading to some degree of sorption to organic matter in soil and sediment.

Ecotoxicity Assessment of Related Compounds

Effects on Non-Target Organisms

Alcohol Ethoxylates: These are nonionic surfactants that share structural similarities with this compound. Their aquatic toxicity is well-documented and is known to be dependent on the length of both the alkyl chain and the ethoxylate chain. Generally, toxicity increases with increasing alkyl chain length. Chronic toxicity data for alcohol ethoxylates, expressed as the concentration predicted to cause a 10% reduction in an ecological endpoint (EC10), has been summarized for numerous species. For instance, the aquatic toxicity of C12E4 (a 12-carbon alcohol with 4 ethoxylate units) is considered non-negligible, with reported EC50/LC50 values ranging from 0.05 to 0.96 mg/L for algae and fish, respectively.

Ethanol: The aquatic toxicity of ethanol has been studied in a range of freshwater and marine organisms.

Below is a summary of acute and chronic toxicity data for ethanol:

| Organism Group | Test Duration | Endpoint | Concentration (mg/L) |

| Freshwater Fish | 48-96 hours | LC50 | 1,350 - 14,000 |

| Freshwater Crustaceans | 48 hours | EC50 | 880 - 9,300 |

| Ceriodaphnia dubia (chronic) | 7 days | NOEC (mortality) | 2 |

| Ceriodaphnia dubia (chronic) | 7 days | NOEC (reproduction) | 9.6 - 16.0 |

| Daphnia magna (chronic) | 9 days | NOEC (mortality & reproduction) | 9.6 - 16.0 |

| Marine Fish | 96 hours | LC50 | 11,000 |

| Marine Diatoms | 5 days | NOEC | 3,240 - 5,400 |

Data sourced from Water Quality Australia

These data indicate that while high concentrations of ethanol are required to elicit acute toxic effects, chronic exposure to lower concentrations can impact the reproduction and survival of some aquatic invertebrates. The presence of the ethoxyphenyl group in this compound would likely modify this toxicity profile.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A low log Kow suggests a low potential for bioaccumulation.

For ethanol, the log Kow is very low (-0.31), and it is not expected to bioaccumulate. While the ethoxyphenyl group in this compound will increase the log Kow compared to ethanol, it is still likely to be a compound with a low to moderate bioaccumulation potential. However, without experimental data, this remains an estimation.

Chemical Transformation Products and Metabolites

Information regarding the specific environmental transformation products and metabolites of this compound is currently lacking in the scientific literature. However, based on the degradation pathways of similar compounds, several potential transformation products can be hypothesized.

Biodegradation of the ethanol side chain could lead to the formation of 2-(4-ethoxyphenyl)acetic acid. Further degradation could involve the cleavage of the ether bond, resulting in the formation of 4-hydroxyphenylethanol and ethanol. Subsequent microbial metabolism would likely lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

It is important to note that some degradation products of alkylphenol ethoxylates have been shown to have estrogenic effects. Whether similar concerns exist for the transformation products of this compound would require further investigation.

Identification of Transformation Pathways

There is no specific information available in the scientific literature that identifies the transformation pathways of this compound in the environment. Studies detailing its biodegradation by microorganisms, photodegradation in water or air, or other chemical degradation processes have not been published. Therefore, no data tables or detailed research findings on its specific degradation routes can be provided.

Assessment of Metabolite Activity

As the transformation pathways and resulting metabolites of this compound have not been identified, there is no information regarding the biological activity of any potential metabolites. Research on the ecotoxicological or biological effects of the degradation products of this specific compound is absent from the current body of scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

Current synthetic routes to 2-(4-Ethoxyphenyl)ethanol and its derivatives often rely on multi-step processes that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic strategies.

Key areas for investigation include:

Catalytic Approaches: Exploring the use of selective catalytic reagents is a superior alternative to stoichiometric reagents. nih.gov Research into novel catalysts, such as transition metal complexes or biocatalysts, could lead to more direct and atom-economical pathways for synthesizing the target molecule. nih.gov

Green Chemistry Principles: Future synthetic designs should incorporate the 12 Principles of Green Chemistry. nih.govfatfinger.io This includes focusing on waste prevention, maximizing atom economy, and utilizing renewable feedstocks and safer solvents. nih.govnih.gov For instance, developing a one-pot synthesis would align with the principles of reducing derivatives and preventing waste. nih.gov

Biocatalysis: The use of enzymes for organic transformations offers exceptional selectivity and efficiency under mild conditions. nih.gov Investigating enzymatic routes for the synthesis of this compound could significantly reduce the environmental impact compared to traditional chemical methods.

| Proposed Synthetic Approach | Key Advantages | Research Focus |

| Catalytic Hydrogenation | High atom economy, potentially fewer byproducts. | Development of selective and reusable catalysts. |

| One-Pot Synthesis | Reduced waste, energy efficiency, fewer purification steps. nih.gov | Designing a sequence of reactions that can be performed in a single reactor. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Screening for and engineering enzymes capable of synthesizing the target compound. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimizing reaction conditions in a continuous flow system. |

In-depth Mechanistic Studies of Biological Activities

While this compound is known as a precursor to the insecticide etofenprox, its intrinsic biological activities are not well-documented. google.com A crucial area for future research is the systematic evaluation of its bioactivity and the elucidation of its mechanisms of action.

Unexplored avenues include:

Screening for Bioactivity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential pharmacological or pesticidal effects. github.io Phenotypic screening against whole organisms, such as various insect species or microbial pathogens, could also reveal new activities.

Mechanism of Action Studies: Should any significant biological activity be discovered, in-depth studies would be necessary to determine the precise molecular mechanism. Techniques such as ligand-binding assays, enzyme kinetics, and cellular assays can be employed to identify the molecular target and characterize the interaction. github.io

Rational Design of Derivatives with Enhanced Bioactivity

Based on the findings from mechanistic studies, the rational design of novel derivatives of this compound could lead to compounds with improved potency, selectivity, and metabolic stability.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the ethoxy group, the aromatic ring, and the ethanol (B145695) side chain would be essential. The biological activities of these derivatives would be systematically evaluated to establish clear SARs.

Bioisosteric Replacement: Exploring the replacement of the ethoxy group or other functionalities with bioisosteres could modulate the compound's physicochemical properties and biological activity.

Computational Modeling: Molecular modeling techniques can be used to simulate the interaction of designed derivatives with their biological target, helping to prioritize the synthesis of the most promising compounds.

Advanced Spectroscopic and Computational Approaches

A detailed understanding of the structural and electronic properties of this compound is fundamental for all other areas of research. Advanced spectroscopic and computational methods can provide insights that are not accessible through routine characterization.

Promising research directions include:

Conformational Analysis: Techniques like supersonic-jet spectroscopy, which has been used to study the conformational preferences of the related compound 2-(4-methoxyphenyl)ethanol, could be applied to this compound. researchgate.net This would help understand intramolecular forces, such as potential OH/π interactions, that dictate its three-dimensional structure.

Quantum Chemical Calculations: High-level computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis). mdpi.com These calculations can also provide valuable information about the molecule's electronic structure, reactivity, and charge distribution. mdpi.com

| Technique | Information Gained | Research Goal |

| Supersonic-Jet Spectroscopy | Detailed conformational preferences, intramolecular interactions. researchgate.net | Elucidate the stable gas-phase structure and non-covalent forces. |

| 2D NMR Spectroscopy (e.g., NOESY) | Through-space correlations between protons, solution-state conformation. | Determine the preferred conformation in different solvent environments. |

| TD-DFT Calculations | Theoretical UV-Vis absorption spectra, electronic transitions. mdpi.com | Correlate electronic structure with spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, solvent interactions, conformational flexibility. | Understand the compound's behavior in a biological or environmental context. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Ethoxyphenyl)ethanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or etherification. For example, reacting 4-ethoxyphenylacetic acid with reducing agents (e.g., LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux can yield the target alcohol. Optimization includes adjusting stoichiometry, reaction time (6–12 hours), and temperature (60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

- Characterization : Confirm structure using -NMR (e.g., δ 1.35 ppm for ethoxy –CH₃, δ 4.0 ppm for –OCH₂–), -NMR, and FT-IR (broad –OH stretch at ~3400 cm⁻¹) .

Q. How can crystallographic data for this compound be obtained and interpreted?

- Methodology : Grow single crystals via slow evaporation from ethanol. Use X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and refine structures with SHELXL . Key parameters include hydrogen bonding between –OH and ethoxy oxygen (O–H···O distance ~2.8 Å) and torsion angles for conformational analysis.

Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

- Methodology : Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 180.1 [M+H]⁺. GC-MS with electron ionization (70 eV) fragments the molecule at the ethoxy group (m/z 121 for [C₈H₉O]⁺). Compare with analogs like 2-(4-hydroxyphenyl)ethanol (m/z 138.1) to confirm substitution patterns .

Advanced Research Questions

Q. How do conflicting reports on the biological activity of this compound arise, and how can they be resolved?

- Analysis : Discrepancies in antimicrobial assays (e.g., MIC values) may stem from solvent choice (DMSO vs. ethanol) or bacterial strain variability. Address this by standardizing protocols (CLSI guidelines) and testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Validation : Use dose-response curves (0–100 µM) and cytotoxicity assays (MTT on HEK-293 cells) to differentiate specific activity from general toxicity .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis or chiral synthesis?

- Methodology : Investigate its use as a chiral auxiliary in enantioselective alkylation. For example, esterify this compound with a ketone, then perform Grignard reactions. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- Kinetic Studies : Monitor reaction rates under varying temperatures (25–50°C) to determine activation parameters (ΔH‡, ΔS‡) .

Q. How can computational modeling predict the environmental fate or biodegradation pathways of this compound?

- Tools : Use EPI Suite for predicting biodegradability (BIOWIN model) and ECOSAR for ecotoxicity (LC₅₀ for fish, algae). Molecular dynamics simulations (GROMACS) can model interactions with soil enzymes (e.g., laccases) .

- Experimental Validation : Conduct OECD 301F biodegradation tests (28-day incubation, activated sludge) and quantify metabolites via LC-MS/MS .

Contradiction Resolution & Future Directions

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Root Causes : Impurities in starting materials (e.g., 4-ethoxyphenylacetic acid purity <98%) or moisture in solvents reduce yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Solutions : Optimize via Design of Experiments (DoE) software (e.g., MODDE) to identify critical factors (e.g., catalyst loading, solvent polarity) .

Q. What gaps exist in understanding the compound’s structure-activity relationships (SAR) in medicinal chemistry?

- Research Plan : Synthesize derivatives (e.g., halogenated ethoxy groups) and compare logP (HPLC retention times) and solubility (shake-flask method). Corrogate SAR with in silico docking (AutoDock Vina) against target proteins (e.g., COX-2) .

Q. How can advanced analytical techniques (e.g., in situ Raman) monitor real-time synthesis?

- Methodology : Implement Process Analytical Technology (PAT) with Raman probes to track reaction progress (e.g., disappearance of 4-ethoxyphenylacetic acid peak at 1700 cm⁻¹). Use multivariate analysis (PLS regression) for endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.